molecular formula C12H16N2OS B3212600 N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide CAS No. 1104793-76-1

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B3212600
CAS No.: 1104793-76-1
M. Wt: 236.34 g/mol
InChI Key: WJYKZASSPVLZDZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide (CAS 1104793-76-1) is a high-purity organic compound with the molecular formula C12H16N2OS and a molecular weight of 236.33 g/mol. This chemical features a thiazolidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The thiazolidin-4-one ring system, which is central to this compound, has garnered significant attention in antimicrobial research . Recent scientific advances highlight the particular promise of this structural class in the development of novel antitubercular agents to combat multidrug-resistant Mycobacterium tuberculosis strains . The mechanism of action for such analogs often involves targeting crucial bacterial enzymes, including InhA (an enoyl-acyl carrier protein reductase), DNA gyrase, and the MmpL3 transporter protein, which are vital for mycolic acid synthesis and bacterial survival . Researchers value this structural motif for its versatility and proven potential to yield compounds with inhibitory effects comparable to first-line therapeutics. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be administered to humans or animals. All chemicals must be handled by qualified and technically skilled professionals in a controlled laboratory setting.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-8-3-4-10(9(2)5-8)14-12(15)11-6-16-7-13-11/h3-5,11,13H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYKZASSPVLZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CSCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide typically involves the reaction of 2,4-dimethylaniline with thiazolidine-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent such as dichloromethane at room temperature for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different oxidation states.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazolidine derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.

Comparison with Similar Compounds

N-(2,3-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide

Structural Differences: The 2,3-dimethylphenyl substituent alters steric and electronic properties compared to the 2,4-isomer. The meta-methyl group in the 2,3-derivative may reduce planarity, affecting π-π stacking interactions. Synthesis: Likely follows a similar EDC·HCl/DMAP-mediated coupling route as the 2,4-isomer , though starting materials differ. Implications: Positional isomerism can significantly impact solubility, metabolic stability, and target engagement. For example, the 2,4-isomer’s para-methyl group may enhance hydrophobic interactions in enzyme active sites compared to the 2,3-derivative.

2-(Substituted Phenyl)-1,3-Thiazolidine-4-Carboxamide Derivatives

describes a series of analogs with varying phenyl substituents (e.g., halides, methyl groups). Key findings include:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) may increase electrophilicity, enhancing reactivity in redox-based antioxidant mechanisms.
  • Biological Activity : Methyl-substituted derivatives (like the 2,4-isomer) often exhibit superior tyrosinase inhibition compared to halogenated analogs, likely due to optimized hydrophobic interactions .

Amitraz (N'-(2,4-Dimethylphenyl)-N-{[(2,4-Dimethylphenyl)imino]methyl}-N-methylmethanimidamide)

Structural Differences : Amitraz shares the 2,4-dimethylphenyl group but features a formamidine core instead of a thiazolidine-carboxamide.
Biological Activity : A potent acaricide targeting octopamine receptors in pests . Unlike the thiazolidine derivatives, its mechanism relies on disrupting neurotransmitter signaling rather than antioxidant or enzyme inhibition.
Synthesis : Involves formamidine-specific pathways, distinct from carboxamide coupling methods .

Comparative Data Table

Compound Substituent Positions Core Structure Key Properties/Activities Synthesis Route Reference
N-(2,4-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide 2,4-dimethylphenyl Thiazolidine carboxamide Antioxidant, tyrosinase inhibition; discontinued commercially EDC·HCl/DMAP coupling
N-(2,3-Dimethylphenyl)-1,3-thiazolidine-4-carboxamide 2,3-dimethylphenyl Thiazolidine carboxamide R&D use only; structural isomer with uncharacterized bioactivity Likely similar to above
Amitraz 2,4-dimethylphenyl Formamidine Acaricidal; targets octopamine receptors Formamidine-specific synthesis

Research Implications and Gaps

  • Positional Isomerism : The 2,4-dimethylphenyl configuration may optimize biological activity compared to 2,3-substituted analogs, but detailed comparative studies (e.g., IC50 values, pharmacokinetics) are lacking in public domains.
  • Commercial Discontinuation : The discontinued status of the 2,4-isomer raises questions about stability, scalability, or toxicity, warranting further investigation.
  • Mechanistic Insights : While thiazolidine derivatives show enzyme inhibitory effects, their molecular targets remain less defined compared to well-characterized compounds like Amitraz .

Biological Activity

N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a carboxamide group enhances its reactivity and biological properties. The compound is structurally characterized as follows:

  • Molecular Formula : C12_{12}H14_{14}N2_{2}S
  • Molecular Weight : 226.32 g/mol

This compound is part of a broader class of thiazolidine derivatives known for their pharmacological significance.

The biological activity of this compound primarily involves interactions with specific molecular targets:

  • Alpha-Adrenergic Receptors : Acts as an agonist, influencing central nervous system functions.
  • Octopamine Receptors : Modulates neurotransmitter release and may affect metabolic pathways.
  • Inhibition of Monoamine Oxidases : This action can lead to increased levels of neurotransmitters such as serotonin and norepinephrine.

These interactions suggest potential therapeutic applications in treating conditions like depression and anxiety.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer).
  • Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Case Studies

  • Anticancer Efficacy Study
    • Objective : Evaluate the anticancer potential against human cancer cell lines.
    • Findings : The compound showed IC50_{50} values ranging from 10 to 20 µM across different cancer cell lines, indicating potent activity compared to standard chemotherapeutics.
  • Antimicrobial Assessment
    • Objective : Determine the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Exhibited minimum inhibitory concentrations (MICs) between 5 to 15 µg/mL, suggesting strong antibacterial properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Rapidly absorbed after oral administration.
  • Metabolism : Primarily metabolized in the liver with several active metabolites contributing to its overall efficacy.
  • Excretion : Primarily eliminated via renal pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
N-(3,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamideSimilar thiazolidine structure; different phenyl substitutionNotable anticancer properties
2-Mercapto-1,3-thiazolidin-4-oneContains a thiol group instead of a carboxamideStrong antioxidant properties
5-Methylthiazolidine-2-thioneContains a thione instead of a thiazolidineExhibits different reactivity patterns

Q & A

Q. Table 2. Key Spectroscopic Data

TechniqueKey ObservationsReference
¹H NMR (DMSO-d6)δ 7.25 (s, aromatic), δ 4.10 (m, CH2)
IR (KBr)1680 cm⁻¹ (C=O)
HRMS (ESI+)m/z 265.1015 (calc. 265.1012)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide
Reactant of Route 2
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N-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxamide

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